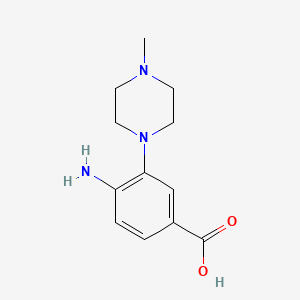

4-Amino-3-(4-methyl-1-piperazinyl)-benzoic acid

Description

Properties

Molecular Formula |

C12H17N3O2 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

4-amino-3-(4-methylpiperazin-1-yl)benzoic acid |

InChI |

InChI=1S/C12H17N3O2/c1-14-4-6-15(7-5-14)11-8-9(12(16)17)2-3-10(11)13/h2-3,8H,4-7,13H2,1H3,(H,16,17) |

InChI Key |

ZUQBOJHEVASWSP-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Amino-3-(4-methyl-1-piperazinyl)-benzoic Acid

Detailed Synthetic Procedures

Green Synthesis via Nucleophilic Substitution and Hydrolysis (Patent CN104910101A)

- Step 1: p-Cyanobenzyl chloride is dissolved in a mixed solvent of ethanol and water (ratio 2:1 by volume) at a concentration of 0.1–0.15 g/mL.

- Step 2: Methylpiperazine is added in a molar ratio of 1:1.2–1.5 relative to p-cyanobenzyl chloride.

- Step 3: The mixture is heated to a controlled temperature to promote substitution, yielding 4-(4-methyl-1-piperazinyl)benzonitrile.

- Step 4: After cooling and partial ethanol recovery, sodium hydroxide (6–6.5 molar equivalents) is added, and the mixture is refluxed to hydrolyze the nitrile group to the corresponding carboxylic acid.

- Step 5: The reaction mixture is cooled, acidified slowly with dilute hydrochloric acid under ice bath conditions to pH acidic, and saturated with sodium chloride to precipitate the product.

- Step 6: The solid is filtered and dried to afford 4-(4-methylpiperazin-1-ylmethyl)benzoic acid hydrochloride with improved yield and purity.

- Simple and short reaction steps.

- Use of cheap and readily available raw materials.

- Environmentally friendly with no toxic gas release.

- High overall yield and purity.

- Efficient post-treatment and isolation.

| Reagent/Condition | Molar Ratio / Concentration | Solvent | Temperature/Time |

|---|---|---|---|

| p-Cyanobenzyl chloride | 1 | Ethanol:Water 2:1 | Heating (temp not specified) |

| Methylpiperazine | 1.2–1.5 | Same as above | Heating |

| Sodium hydroxide | 6–6.5 | Aqueous | Reflux |

| Hydrochloric acid (dilute) | To acidify | Aqueous | Ice bath, slow addition |

| Sodium chloride | Saturated | Aqueous | Cooling |

Preparation via Halomethylbenzoic Acid and N-Methylpiperazine (Patent WO2013008242A1)

- Step 1: 4-Bromomethylbenzoic acid is prepared and dried.

- Step 2: 4-Bromomethylbenzoic acid (0.16 moles) and potassium carbonate (0.232 moles) are dissolved in n-butanol.

- Step 3: N-Methylpiperazine (0.29 moles) in n-butanol is slowly added over one hour at room temperature.

- Step 4: The reaction mixture is stirred at room temperature for 12 hours.

- Step 5: Water is added, and the mixture is stirred for 30 minutes.

- Step 6: The aqueous layer is separated and extracted with n-butanol; the organic layers are combined.

- Step 7: The organic phase is acidified with isopropanolic hydrochloride solution and stirred for 1 hour.

- Step 8: The product, 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride, is filtered and washed with n-butanol.

- This method addresses impurity formation (quaternary salts) common in previous methods.

- The process yields highly pure (>99%) product suitable for pharmaceutical use.

- The use of n-butanol as solvent and potassium carbonate as base facilitates cleaner reactions.

| Reagent/Condition | Amount (g/moles) | Solvent | Temperature/Time |

|---|---|---|---|

| 4-Bromomethylbenzoic acid | 25 g (0.16 moles) | n-Butanol (125 mL) | Room temp, 12 h |

| Potassium carbonate | 32.1 g (0.232 moles) | n-Butanol | Room temp |

| N-Methylpiperazine | 29.1 g (0.29 moles) | n-Butanol (62.5 mL) | Slow addition over 1 h |

| Isopropanolic hydrochloride | 120 mL | - | Stir 1 h |

Hydrogenation Route from 4-Formylbenzoic Acid (ChemicalBook, 2022)

- Step 1: 4-Formylbenzoic acid is refluxed with methanol to form 4-dialkoxymethylbenzoic acid.

- Step 2: The reaction mixture is treated with sodium hydroxide, aqueous ammonia, and 5% ruthenium on carbon catalyst.

- Step 3: Hydrogen gas is introduced at 10 kg/cm² pressure and heated at 150–160 °C for 9 hours in an autoclave.

- Step 4: The catalyst is filtered off, and the mixture is concentrated.

- Step 5: The product, 4-(aminomethyl)benzoic acid, is obtained with a yield of approximately 93.6%.

Byproducts: 4-hydroxymethylbenzoic acid (3.6%) and 4-methylbenzoic acid (2.5%).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reflux with methanol | 4-Formylbenzoic acid, 80–90 °C, 3 h | - | Formation of dialkoxymethyl derivative |

| Hydrogenation | NaOH, NH3, Ru-C catalyst, 10 kg/cm² H2, 150–160 °C, 9 h | 93.6 | High pressure autoclave |

Comparative Analysis of Preparation Methods

| Feature | Method from CN104910101A (Green Synthesis) | Method from WO2013008242A1 (Halomethyl Route) | Hydrogenation Route (ChemicalBook) |

|---|---|---|---|

| Starting materials | p-Cyanobenzyl chloride, methylpiperazine | 4-Bromomethylbenzoic acid, N-methylpiperazine | 4-Formylbenzoic acid, methanol |

| Key reaction type | Nucleophilic substitution + hydrolysis | Nucleophilic substitution | Catalytic hydrogenation |

| Solvents | Ethanol/water (2:1) | n-Butanol | Methanol |

| Reaction conditions | Heating, reflux | Room temperature, stirring | High pressure, high temperature |

| Purity of final product | High purity, environmentally friendly | >99% purity, reduced impurities | High yield, some byproducts |

| Environmental impact | Low, no toxic gases | Moderate, uses organic solvents | Moderate, requires catalyst and pressure |

| Scalability | Suitable for commercial scale | Suitable for commercial scale | Suitable but requires specialized equipment |

Summary and Recommendations

The green synthesis method (CN104910101A) offers a simple, environmentally benign, and efficient approach to prepare 4-(4-methyl-1-piperazinyl)benzoic acid hydrochloride with high yield and purity. It uses readily available starting materials and avoids toxic byproducts.

The halomethylbenzoic acid route (WO2013008242A1) is advantageous for producing highly pure dihydrochloride salts, critical for pharmaceutical applications, with minimized impurity formation.

The hydrogenation route provides a reliable way to obtain the amino-substituted benzoic acid core, which can be further functionalized, though it requires high-pressure equipment and careful handling of catalysts.

For industrial synthesis, combining the green synthesis for the piperazinyl substitution with subsequent purification steps as in the halomethyl route may optimize yield, purity, and environmental safety.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-(4-methyl-1-piperazinyl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The piperazinyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Including halogenating agents or alkylating agents.

Major Products:

Oxidation Products: Nitro derivatives.

Reduction Products: Amines.

Substitution Products: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-Amino-3-(4-methyl-1-piperazinyl)-benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-Amino-3-(4-methyl-1-piperazinyl)-benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and piperazinyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid (CAS: 106261-48-7)

This compound differs by having a methylene (-CH₂-) spacer between the benzene ring and the 4-methylpiperazinyl group, which is attached at position 4 . Additionally, the dihydrochloride salt form of this derivative (as described in its safety data sheet) enhances water solubility but introduces hazards such as skin/eye irritation and respiratory toxicity .

2-(4-Methyl-1,4-diazepan-1-yl)benzoic Acid Hydrochloride

This analog replaces the six-membered piperazine ring with a seven-membered diazepane ring and positions the substituent at benzene position 2 . The expanded ring size increases basicity and steric bulk, which may affect solubility and bioavailability. The hydrochloride salt further modifies its solubility profile.

Table 1: Structural Comparison

| Compound Name | Substituents (Positions) | Ring Structure | Molecular Formula | CAS Number |

|---|---|---|---|---|

| 4-Amino-3-(4-methyl-1-piperazinyl)-benzoic acid | 3-(4-methylpiperazinyl), 4-NH₂ | Piperazine (6-membered) | C₁₂H₁₇N₃O₂ | 1532267-34-7 |

| 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid | 4-(CH₂-4-methylpiperazinyl) | Piperazine (6-membered) | C₁₃H₁₈N₂O₂ | 106261-48-7 |

| 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid HCl | 2-(4-methyldiazepanyl) | Diazepane (7-membered) | C₁₃H₁₉ClN₂O₂ | UCYNEWGETFFMQY |

Functional Group Variations

2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic Acid

This derivative substitutes the amino group with an ethoxy group at position 2 and introduces a sulfonyl-linked 4-methylpiperazinyl group at position 5 . The sulfonyl group is electron-withdrawing, increasing the benzoic acid’s acidity (lower pKa) compared to the electron-donating amino group in the main compound. Such modifications may alter membrane permeability and receptor interactions.

Antinociceptive Activity of Palmitoylamino Derivatives

In murine models, 2-amino-3-(palmitoylamino)benzoic acid (Compound 2) and 4-amino-3-(palmitoylamino)benzoic acid (Compound 3) exhibited minimal antinociceptive effects, whereas N-(4-Methoxy-2-nitrophenyl)hexadecanamide (Compound 1) showed dose-dependent activity via μ-opioid receptor activation . This suggests that bulky aliphatic chains (e.g., palmitoylamino) may hinder receptor binding, whereas cyclic amines like piperazine (in the main compound) could enhance interactions with central nervous system targets.

Biological Activity

4-Amino-3-(4-methyl-1-piperazinyl)-benzoic acid, commonly referred to as a derivative of para-aminobenzoic acid (PABA), has garnered attention in the scientific community for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound is characterized by a piperazine ring attached to a benzoic acid moiety, which is known to influence its pharmacological properties. The synthesis typically involves the reaction of 4-methylpiperazine with appropriate benzoic acid derivatives, resulting in various analogs that may exhibit different biological activities.

Anticancer Activity

Numerous studies have investigated the anticancer potential of 4-amino-3-(4-methyl-1-piperazinyl)-benzoic acid and its derivatives. For instance, research has shown that compounds containing similar structures can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

- IC50 Values : In vitro cytotoxic evaluations have indicated that certain derivatives exhibit IC50 values comparable to established chemotherapeutics like doxorubicin. For example, some hybrids derived from benzoic acids showed IC50 values ranging from 15.6 to 23.9 µM against MCF-7 cells .

| Compound | Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|---|

| Compound A | MCF-7 | 19.7 | Doxorubicin |

| Compound B | HCT-116 | 22.6 | Doxorubicin |

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Studies have reported enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria when conjugated with various amino acids.

- Activity Results : The synthesized molecules exhibited inhibitory zones ranging between 9 mm to 12 mm against strains like Staphylococcus aureus and Escherichia coli, comparable to conventional antibiotics .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. Research indicates that certain derivatives significantly inhibit inflammation in animal models.

- Inhibition Rates : Compounds were assessed using carrageenan-induced paw edema models, showing up to 48% inhibition compared to standard anti-inflammatory drugs like indomethacin .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Anticancer Efficacy : A study involving a series of synthesized benzoic acid derivatives demonstrated that compounds with piperazine moieties significantly inhibited tumor growth in vivo, suggesting their utility in cancer therapy .

- Molecular Docking Studies : Docking studies have revealed that these compounds can effectively bind to key protein targets involved in cancer proliferation pathways, including receptor tyrosine kinases like EGFR .

- Comparative Analysis : A comparative analysis of various analogs showed that modifications in the piperazine ring could enhance biological activity, indicating a structure-activity relationship that could guide future drug design efforts .

Q & A

Basic: What synthetic routes are commonly employed for 4-Amino-3-(4-methyl-1-piperazinyl)-benzoic acid, and how are intermediates purified?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Boc Protection: Introduction of a tert-butoxycarbonyl (Boc) group to protect the piperazine nitrogen during coupling reactions, as seen in analogs like 4-[4-(tert-butoxycarbonyl)piperazino]benzoic acid .

- Nucleophilic Substitution: Reacting 3-amino-4-nitrobenzoic acid derivatives with 4-methylpiperazine under basic conditions, followed by nitro group reduction .

- Purification: Column chromatography (silica gel, eluent: hexane/EtOH) or recrystallization (solvent: ethanol/water) is used, with purity verified by HPLC (>97%) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, piperazinyl methyl at δ 2.3 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight (expected: ~277.3 g/mol for C12H16N3O2) and fragmentation patterns .

- Melting Point Analysis: Compare observed values (e.g., 186–189°C for analogs) to literature to assess purity .

Advanced: How does the 4-methylpiperazinyl moiety influence the compound’s solubility and bioavailability?

Methodological Answer:

- LogP Prediction: Computational tools (e.g., SwissADME) estimate the partition coefficient (~1.5–2.0), indicating moderate lipophilicity due to the piperazine group .

- pH-Dependent Solubility: The basic piperazinyl nitrogen enhances solubility in acidic buffers (e.g., pH 2–4), critical for in vitro assays .

- Permeability Assays: Use Caco-2 cell monolayers to evaluate intestinal absorption, correlating with the compound’s zwitterionic nature .

Advanced: How can researchers resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. receptor antagonism)?

Methodological Answer:

- Dose-Response Studies: Perform IC50 assays across concentrations (1 nM–100 µM) to differentiate off-target effects .

- Structural Analog Screening: Compare activity with derivatives (e.g., 4-(4-methylpiperazin-1-ylmethyl)benzoic acid) to identify pharmacophore requirements .

- Kinetic Analysis: Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) for target validation .

Advanced: What computational strategies predict the compound’s binding affinity to kinase targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with kinase crystal structures (e.g., PDB: 1IEP) to model interactions between the benzoic acid core and ATP-binding pockets .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of piperazinyl interactions with hydrophobic residues (e.g., Leu273 in ABL1) .

- QSAR Modeling: Develop models using descriptors like polar surface area (PSA) and H-bond donors to optimize activity .

Advanced: How is photoaffinity labeling applied to study this compound’s mechanism of action?

Methodological Answer:

- Probe Design: Synthesize a derivative with a diazirine or trifluoromethyl-diazirine group (e.g., 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid) for UV crosslinking .

- Target Identification: After irradiation (λ = 300 nm), isolate crosslinked protein complexes via SDS-PAGE and identify targets by LC-MS/MS .

Advanced: What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?

Methodological Answer:

- Rodent Studies: Administer intravenously (1–10 mg/kg) to measure plasma half-life (t1/2) and tissue distribution using LC-MS .

- Metabolite Profiling: Identify Phase I/II metabolites (e.g., glucuronidation at the benzoic acid group) via liver microsome assays .

- Safety Margins: Calculate therapeutic index (LD50/ED50) in zebrafish or murine models to assess preclinical viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.